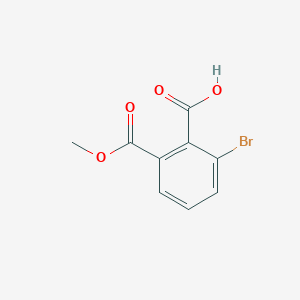

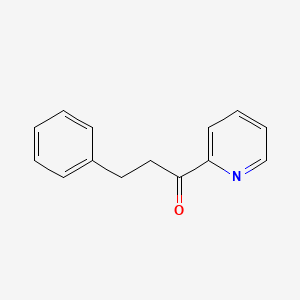

![molecular formula C18H19N3O4S3 B3012062 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1097191-17-7](/img/structure/B3012062.png)

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reaction sequences to build the desired molecular architecture. In the case of dibenzo[b,d]thiophene tethered imidazo[1,2-a]pyridine carboxamides, a five-step reaction sequence starting from commercial dibenzo[b,d]thiophene yielded the key intermediate, which was then coupled with various benzyl amines to produce a series of carboxamides characterized by NMR and mass spectral analysis . Similarly, the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives involved the reaction of cyano-amino-thioacrylamides with hydrazine hydrate, followed by further reactions to yield the final pyrazolo[1,5-a]pyrimidine derivatives, with their structures confirmed by various spectral methods .

Molecular Structure Analysis

X-ray crystallography and computational methods such as AM1 molecular orbital calculations are powerful tools for determining the molecular structure and conformation of organic compounds. For instance, the crystal structure of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide revealed an essentially planar methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety, with the molecules forming one-dimensional chains in the solid state through intermolecular hydrogen bonds . The molecular structure of a novel pyrazole derivative was also confirmed by single crystal X-ray diffraction, showing a twisted conformation between the pyrazole and thiophene rings and forming a 3D network through hydrogen bond interactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically nucleophilic substitutions, amidation, and coupling reactions. For example, the synthesis of the PET agent involved a desmethylation step followed by radiolabeling through O-[(11)C]methylation . The formation of pyrazolo[1,5-a]pyrimidine derivatives from 5-amino-N-aryl-1H-pyrazoles involved reactions with acetylacetone or benzylidene malononitrile .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, thermal stability, and optical properties, are crucial for their potential applications. The pyrazole derivative was found to be thermally stable up to 190°C, and its nonlinear optical properties were investigated, indicating potential applications in optical devices . The solvated carboxamide compound's crystal structure includes a lattice water molecule, which could influence its solubility and stability .

Applications De Recherche Scientifique

Synthesis and Applications in Medicinal Chemistry

- The compound has been studied in the context of synthesizing novel heterocyclic compounds with potential medicinal applications. These new chemical structures, including various analogs, have shown significant activity as cyclooxygenase-1/2 inhibitors, with implications for analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Structural and Conformational Analysis

- X-ray analysis and molecular orbital methods have been used to study the crystal structure and molecular conformation of related compounds. This research aids in understanding the structural properties that may contribute to biological activity, such as potential antineoplastic (cancer-fighting) capabilities (Banerjee et al., 2002).

Reactivity and Transformation into Other Compounds

- Studies have explored the reactivity of benzo[b]thiophen derivatives, leading to the formation of various amides and enamines. These transformations are crucial for developing new compounds with diverse medicinal applications (Buggle, McManus, & O'sullivan, 1978).

Synthesis of Thiazolopyrimidines and Other Derivatives

- The compound has been used as a starting point for synthesizing various heterocyclic compounds like pyrazole, isoxazole, pyrimidine, and triazine derivatives. These compounds have potential applications in various fields of medicinal chemistry (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Exploration of Ring-Opening Reactions

- Research has been conducted on ring-opening reactions of pyrrolidine-1-carboxamides, leading to the formation of new chemical entities. This process is significant in the synthesis of novel compounds with potential pharmacological activities (Gazizov et al., 2015).

Synthesis of Aminothiazoles and Related Compounds

- The compound serves as a key precursor in synthesizing aminothiazoles and thiazolylacetonitrile derivatives. These synthesized compounds have been evaluated for their biological activities, particularly as anti-inflammatory agents (Thabet, Helal, Salem, & Abdelaal, 2011).

Rearrangement into Tetrahydrothiazepines

- Studies have also shown that the compound can undergo expansive rearrangement to form tetrahydro-1,4-thiazepines and related bicyclic derivatives. Such chemical transformations are important for exploring new therapeutic agents (Calvo, González-Ortega, Pérez, & Sañudo, 2005).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S3/c1-11-7-8-13(25-2)15-16(11)27-18(19-15)20-17(22)12-5-3-9-21(12)28(23,24)14-6-4-10-26-14/h4,6-8,10,12H,3,5,9H2,1-2H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFGGXLOKSUBCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3011982.png)

![(3Z)-3-[2-(2-bromo-4-methylphenyl)hydrazinylidene]piperidin-2-one](/img/structure/B3011983.png)

![4-(4-Fluorophenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]pyrazol-3-amine](/img/structure/B3011987.png)

![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(diethylamino)ethyl)oxalamide](/img/structure/B3011988.png)

![3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime](/img/structure/B3011998.png)

![2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B3011999.png)